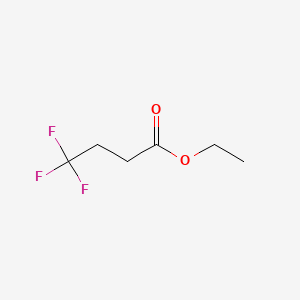

Ethyl 4,4,4-trifluorobutyrate

Vue d'ensemble

Description

Ethyl 4,4,4-trifluorobutyrate is an ethyl ester of 4,4,4-trifluorobutyric acid. This compound is known for its utility as a spin trapping reagent used in electron spin resonance (ESR) and electron paramagnetic resonance (EPR) spectroscopy . It is a clear, colorless to pale yellow liquid with a molecular formula of C6H9F3O2 and a molecular weight of 170.13 g/mol .

Méthodes De Préparation

Ethyl 4,4,4-trifluorobutyrate can be synthesized through several methods. One common synthetic route involves the use of a Grignard reagent derived from 3-chloro-1,1,1-trifluoropropane . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran.

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Ethyl 4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 4,4,4-trifluorobutyric acid and ethanol.

Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 4,4,4-trifluorobutanol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include acids or bases for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development

Ethyl 4,4,4-trifluorobutyrate plays a crucial role in medicinal chemistry. The incorporation of fluorine atoms in drug molecules can significantly enhance their metabolic stability and bioavailability. This compound is utilized in the synthesis of various pharmaceuticals where fluorinated derivatives exhibit improved efficacy and reduced toxicity profiles .

Case Study: Fluorinated Drug Candidates

Research has shown that compounds derived from this compound have been investigated for their potential as antiviral agents. The fluorine substitution has been linked to increased binding affinity to biological targets, thus enhancing therapeutic outcomes .

Agrochemical Applications

Synthesis of Agrochemicals

In agrochemical formulations, this compound serves as an important building block for the synthesis of pesticides and herbicides. The presence of fluorine can improve the environmental stability of these chemicals while enhancing their effectiveness against pests .

Polymer Production

Specialty Polymers

This compound is utilized in developing specialty polymers that require enhanced thermal and chemical resistance. These polymers are essential in high-performance applications such as coatings and adhesives . The trifluoromethyl group contributes to the overall stability and durability of the resulting materials.

Analytical Chemistry

Reagent in Analytical Techniques

this compound is employed as a reagent in various analytical methods, including gas chromatography and mass spectrometry. It aids in the identification and quantification of other substances within complex mixtures due to its distinct spectral properties .

Flavor and Fragrance Industry

Formulation of Flavorings and Fragrances

The compound is also used in the flavor and fragrance industry due to its unique sensory attributes. This compound can impart desirable flavors and aromas to products, making it a valuable ingredient in food and cosmetic formulations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key role in drug development; enhances metabolic stability and bioavailability |

| Agrochemicals | Building block for pesticides/herbicides; improves environmental stability |

| Polymer Production | Used to create specialty polymers with enhanced thermal/chemical resistance |

| Analytical Chemistry | Reagent for gas chromatography/mass spectrometry; aids in substance identification |

| Flavor & Fragrance | Contributes unique sensory attributes to flavorings/fragrances |

Mécanisme D'action

The mechanism of action of ethyl 4,4,4-trifluorobutyrate in its applications, particularly in ESR and EPR spectroscopy, involves the stabilization of free radicals. The compound acts as a spin trap, reacting with free radicals to form more stable adducts that can be detected and analyzed using spectroscopic techniques . This process helps in the identification and quantification of transient radical species in various chemical and biological systems.

Comparaison Avec Des Composés Similaires

Ethyl 4,4,4-trifluorobutyrate is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

Ethyl difluoroacetate: Contains two fluorine atoms instead of three.

Methyl difluoroacetate: Similar structure but with a methyl ester group.

Ethyl fluoroacetate: Contains only one fluorine atom.

These compounds differ in their fluorine content and ester groups, which affect their reactivity, stability, and applications. This compound’s three fluorine atoms make it particularly useful in studies requiring highly fluorinated compounds .

Activité Biologique

Ethyl 4,4,4-trifluorobutyrate (ETB) is a fluorinated organic compound with significant applications in both biochemical research and industrial chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₉F₃O₂

- Molecular Weight : 170.13 g/mol

- Physical State : Colorless liquid at room temperature

- Boiling Point : 127 °C

- Flash Point : 33 °C

The compound features a trifluoromethyl group (-CF₃) which enhances its reactivity and stability in various chemical environments. The presence of this group makes ETB a valuable building block in organic synthesis and materials science.

This compound primarily acts as a spin trapping reagent in electron spin resonance (ESR) and electron paramagnetic resonance (EPR) spectroscopy. Its mechanism involves:

- Interaction with Free Radicals : ETB forms stable complexes with free radicals, allowing for their detection and analysis. This is crucial for understanding radical-mediated biochemical reactions.

- Biochemical Pathways : The specific pathways affected by ETB depend on the type of free radicals involved. It has been shown to influence various cellular processes, including cell signaling and gene expression.

Cellular Effects

Research indicates that ETB can significantly affect cellular metabolism and signaling pathways:

- Cell Signaling : ETB influences pathways that regulate cell growth and apoptosis. Its interactions with specific enzymes can either inhibit or activate their functions.

- Gene Expression Modulation : By interacting with transcription factors, ETB can modulate the expression of genes involved in various biological processes.

Pharmacological Applications

ETB has potential applications in pharmacology due to its ability to serve as a precursor for biologically active molecules. Its role in drug development is highlighted by studies focusing on:

- Reactive Species Studies : Understanding how ETB interacts with reactive oxygen species (ROS) can provide insights into oxidative stress-related diseases.

- Material Science Applications : In battery technology, studies have shown that adding small amounts of ETB to electrolytes improves cycling stability and capacity retention in high-performance cathodes and anodes .

Research Findings and Case Studies

- Spin Trapping Studies :

- Electrochemical Performance :

- Kinetic Studies :

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | Smaller size; more reactive due to fewer carbons |

| Ethyl Perfluorobutanoate | C₄H₅F₈O₂ | Fully fluorinated; higher stability but less reactivity |

| Ethyl Fluoroacetate | C₄H₅F₂O₂ | Less fluorination; different reactivity profile |

ETB stands out due to its balance between reactivity and stability, making it suitable for diverse applications in both chemical synthesis and material science.

Propriétés

IUPAC Name |

ethyl 4,4,4-trifluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRZMXNNQTWAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369824 | |

| Record name | Ethyl 4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371-26-6 | |

| Record name | Ethyl 4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4,4-Trifluorobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ethyl 4,4,4-Trifluorobutyrate improve the performance of Ni-rich cathode materials in batteries?

A: While the provided abstracts don't explicitly describe the mechanism of interaction, the research suggests that this compound functions as a dual-function additive in battery systems. [] This likely means it benefits both the cathode and anode sides of the battery. Further research into the formation of a solid electrolyte interphase (SEI) and its impact on charge-discharge cycles would be needed to fully understand the interactions.

Q2: What is the atmospheric fate of this compound?

A: The kinetics of this compound's reaction with hydroxyl radicals (OH) have been studied. [] This reaction is a crucial step in understanding the compound's degradation in the atmosphere. By determining the rate constant of this reaction, researchers can estimate the atmospheric lifetime of this compound and its potential environmental impact.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.